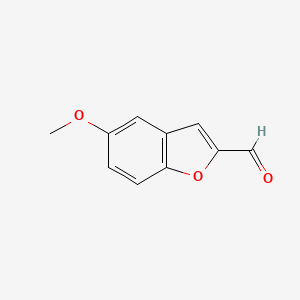

5-Methoxybenzofuran-2-carbaldehyde

Description

BenchChem offers high-quality 5-Methoxybenzofuran-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxybenzofuran-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAYERWEZXLSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177722 | |

| Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-19-9 | |

| Record name | 5-Methoxy-2-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23145-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 5-Methoxybenzofuran-2-carbaldehyde

An In-Depth Technical Guide to 5-Methoxybenzofuran-2-carbaldehyde

Abstract

5-Methoxybenzofuran-2-carbaldehyde is a pivotal heterocyclic compound characterized by a benzofuran core substituted with a methoxy group at the 5-position and a formyl group at the 2-position. This arrangement of functional groups imparts a unique electronic profile and versatile reactivity, establishing it as a valuable building block in synthetic organic chemistry. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the benzofuran scaffold is a well-recognized pharmacophore and a core component of functional materials.[1][2][3][4] This guide provides a comprehensive technical overview of its physical and chemical properties, detailed spectroscopic characterization, primary synthetic routes, and key reactive behaviors. The content herein is curated for researchers, chemists, and professionals in drug development, offering both foundational data and field-proven insights to facilitate its effective application in research and development.

Nomenclature and Physicochemical Properties

Proper identification and understanding of a compound's fundamental properties are the bedrock of its successful application in any research endeavor.

-

IUPAC Name: 5-methoxy-1-benzofuran-2-carbaldehyde

-

CAS Number: 50551-64-9

-

Molecular Formula: C₁₀H₈O₃

-

Synonyms: 2-Formyl-5-methoxybenzofuran

The physicochemical properties of 5-Methoxybenzofuran-2-carbaldehyde are summarized in the table below. These parameters are critical for determining appropriate solvents for reactions and purification, predicting its behavior in different physical states, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | White to pale yellow solid (estimated) | [5] |

| Boiling Point | 296 °C at 760 mmHg (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Solubility | Soluble in common organic solvents like ethanol, diethyl ether, and benzene. Insoluble in water. | [6] |

Spectroscopic Characterization: A Structural Confirmation Toolkit

Spectroscopic analysis is indispensable for verifying the identity and purity of a synthesized or procured compound. The data presented here represent the expected spectral signatures for 5-Methoxybenzofuran-2-carbaldehyde, providing a reliable reference for laboratory validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) will appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The methoxy group (-OCH₃) protons will present as a sharp singlet around δ 3.8-3.9 ppm.[7] The aromatic and furan ring protons will appear in the aromatic region (δ 6.5-7.8 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic ring system.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure, with the most downfield signal corresponding to the aldehyde carbonyl carbon (typically δ 180-190 ppm). The carbons of the aromatic and furan rings will resonate in the δ 110-160 ppm range, while the methoxy carbon will appear upfield around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of 5-Methoxybenzofuran-2-carbaldehyde will be dominated by two characteristic absorption bands:

-

A strong, sharp peak around 1670-1700 cm⁻¹ , indicative of the C=O stretching vibration of the conjugated aldehyde.

-

Strong absorption bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the furan ring and the methoxy ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint. In electron ionization (EI) mode, the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 5-Methoxybenzofuran-2-carbaldehyde is the Vilsmeier-Haack reaction .[8][9] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11]

Rationale for Method Selection: The Vilsmeier-Haack reaction is preferred due to its high regioselectivity and the use of relatively mild and accessible reagents. The electron-donating nature of the methoxy group at the 5-position activates the benzofuran ring system, directing the electrophilic formylation to the electron-rich 2-position of the furan ring.

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10]

-

Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[10]

Below is a diagram illustrating the workflow for the synthesis of 5-Methoxybenzofuran-2-carbaldehyde via the Vilsmeier-Haack reaction.

Caption: Workflow for the Vilsmeier-Haack formylation of 5-methoxybenzofuran.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Methoxybenzofuran-2-carbaldehyde stems from the reactivity of its aldehyde functional group, which can be readily transformed into a wide array of other functionalities. This makes it an exceptionally useful intermediate.[1][2]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-methoxybenzofuran-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This acid derivative is another key building block for amide or ester synthesis.

-

Reduction: The aldehyde can be reduced to the primary alcohol (5-methoxybenzofuran-2-yl)methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles. For example, it can react with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Wittig-type reactions to form new carbon-carbon bonds. These reactions are fundamental in building more complex molecular scaffolds.

Experimental Protocol: Representative Wittig Olefination

To illustrate the compound's synthetic utility, this section provides a validated, step-by-step protocol for a Wittig reaction, a cornerstone of C=C bond formation in organic synthesis.

Objective: To synthesize (E)-ethyl 3-(5-methoxybenzofuran-2-yl)acrylate from 5-Methoxybenzofuran-2-carbaldehyde.

Causality Statement: The Wittig reaction is chosen for its reliability and stereochemical control in converting aldehydes to alkenes. The ylide, generated from the phosphonium salt, acts as a potent carbon nucleophile that attacks the electrophilic aldehyde carbon, leading to the formation of a stable double bond via a four-membered oxaphosphetane intermediate.

Materials:

-

5-Methoxybenzofuran-2-carbaldehyde (1.0 eq)

-

(Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq)

-

Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: To a stirred suspension of (ethoxycarbonylmethyl)triphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise. Allow the resulting orange-red mixture to stir at 0 °C for 30 minutes.

-

Aldehyde Addition: Dissolve 5-Methoxybenzofuran-2-carbaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (E)-ethyl 3-(5-methoxybenzofuran-2-yl)acrylate.

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the obtained data with expected values.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][12] Derivatives of benzofuran exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][12][13] 5-Methoxybenzofuran-2-carbaldehyde serves as a key intermediate for accessing novel benzofuran derivatives with potential therapeutic applications.[1][2] Its aldehyde group provides a convenient anchor point for derivatization, allowing medicinal chemists to systematically modify the structure to optimize biological activity and pharmacokinetic properties.[2]

References

-

MySkinRecipes. 5-Methoxybenzofuran-2-carbaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. 5-Methoxybenzofuran. PubChem Compound Summary for CID 25943. Available at: [Link]

-

National Center for Biotechnology Information. 5-Methoxy-2-methylbenzofuran. PubChem Compound Summary for CID 4639349. Available at: [Link]

-

El-Sayed, N. F., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

-

Popiołek, Ł., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Available at: [Link]

-

The Good Scents Company. 2-benzofuran carboxaldehyde. Available at: [Link]

-

Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link]

Sources

- 1. 5-Methoxybenzofuran-2-carbaldehyde [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 2-benzofuran carboxaldehyde, 4265-16-1 [thegoodscentscompany.com]

- 6. Dibenzofuran 98 132-64-9 [sigmaaldrich.com]

- 7. dea.gov [dea.gov]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Acquisition and Validation of 5-Methoxybenzofuran-2-carbaldehyde

Technical Guide & Sourcing Whitepaper

Executive Summary

5-Methoxybenzofuran-2-carbaldehyde (CAS: 23145-19-9) is a critical pharmacophore in the synthesis of melatonin receptor agonists, anti-tumor agents, and fluorescent imaging probes. Its aldehyde functionality at the C2 position serves as a versatile "chemical handle" for reductive aminations, Wittig olefinations, and condensation reactions.

However, commercial sourcing of this intermediate presents specific challenges:

-

Oxidative Instability: The aldehyde moiety is prone to aerobic oxidation, degrading to 5-methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7) during storage or transport.

-

Isomeric Purity: Ensuring the methoxy group is strictly at the C5 position (vs. C6 or C4) is vital for structure-activity relationship (SAR) consistency.

This guide provides a rigorous framework for sourcing, validating, and handling this compound to ensure experimental reproducibility.

Chemical Identity & Physical Profile[1][2][3][4]

Before engaging suppliers, the chemical identity must be unequivocally established to avoid nomenclature errors (e.g., confusion with 2,3-dihydro analogs).

| Parameter | Specification |

| IUPAC Name | 5-Methoxy-1-benzofuran-2-carbaldehyde |

| CAS Number | 23145-19-9 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Pale yellow to tan solid (Color darkens upon oxidation) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Key Impurity | 5-Methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7) |

Strategic Sourcing: The Vendor Landscape

Do not rely on a single source. The market is stratified into three tiers based on stock reliability and quality assurance.

Table 1: Supplier Tier Analysis

| Tier | Characteristics | Representative Vendors | Strategic Use Case |

| Tier 1: Global Catalog | High reliability, rigorous QC, higher cost. Often re-package from bulk. | Sigma-Aldrich (Merck) , Thermo Fisher | Reference standards; small-scale (<1g) initial screening. |

| Tier 2: Building Block Specialists | Primary manufacturers, large inventory, moderate cost. Best balance. | Combi-Blocks , BLD Pharm , Enamine | Scale-up (1g - 100g); routine synthesis. |

| Tier 3: Bulk/Custom | Low cost, variable lead times. QC requires internal validation. | Ambeed , Chem-Space (Aggregators) | Pilot plant campaigns (>100g). |

Sourcing Decision Matrix

The following logic gate determines whether to purchase or synthesize the material based on project timelines and purity requirements.

Figure 1: Strategic sourcing workflow emphasizing the "Make vs. Buy" decision and mandatory internal QC.

Incoming Quality Control (IQC) Protocol

Trusting the Certificate of Analysis (CoA) without verification is a scientific risk. The aldehyde group is reactive; "fresh" bottles can degrade if seals are compromised.

The "Self-Validating" QC Workflow

Step 1: Visual Inspection

-

Pass: Pale yellow crystalline solid.

-

Fail: Dark brown/orange sticky solid (indicates significant polymerization or oxidation).

Step 2: ¹H-NMR Diagnostic (DMSO-d₆) Run a quick proton NMR. Focus on two key regions to validate identity and purity.

| Region (ppm) | Signal Type | Assignment | Diagnostic Value |

| 9.60 - 9.80 | Singlet (1H) | Aldehyde (-CHO) | Confirms identity. Integration must be 1.0. |

| 12.0 - 13.0 | Broad Singlet | Carboxylic Acid (-COOH) | Impurity Flag. Presence indicates oxidation to the acid form. |

| 3.80 - 3.85 | Singlet (3H) | Methoxy (-OCH₃) | Confirms 5-methoxy substitution pattern. |

| 7.00 - 7.70 | Multiplet (4H) | Aromatic Protons | Check for isomer impurities (coupling constants). |

Step 3: Functional Purity (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm and 280 nm (Benzofuran absorption).

-

Acceptance Criteria: Main peak area > 97%. Acid impurity will elute earlier (more polar) than the aldehyde.

Synthetic Contingency (The "Make" Option)

If commercial stock is unavailable or degraded, the synthesis of 5-methoxybenzofuran-2-carbaldehyde is reliable via the Vilsmeier-Haack formylation of 5-methoxybenzofuran.

Reaction Pathway[4][6][7][8][9]

-

Precursor: 5-Methoxybenzofuran (Commercially available or made from 4-methoxyphenol).

-

Reagents: Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF).

-

Mechanism: Electrophilic aromatic substitution at the electron-rich C2 position.

Figure 2: Vilsmeier-Haack formylation pathway for on-demand synthesis.

Protocol Summary:

-

Dissolve 5-methoxybenzofuran (1 eq) in anhydrous DMF.

-

Add POCl₃ (1.2 eq) dropwise at 0°C under N₂.

-

Stir at room temperature for 2-4 hours (Monitor TLC).

-

Quench onto ice/sodium acetate (buffer to pH ~5-6). Crucial: Avoid strong base which can induce Cannizzaro disproportionation.

-

Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Handling & Storage Recommendations

To maintain the integrity of the aldehyde for downstream applications (e.g., reductive amination):

-

Storage: Store at 2-8°C (refrigerator) or -20°C (long term).

-

Atmosphere: Flush headspace with Argon or Nitrogen after every use.

-

Purification of Aged Stock: If the acid impurity (>5%) is detected:

-

Dissolve crude material in minimal hot Ethanol.

-

Filter hot (removes insoluble polymers).

-

Cool slowly to 4°C. The aldehyde crystallizes; the acid often remains in the mother liquor or can be washed away with cold saturated NaHCO₃ solution (rapid wash).

-

References

-

Dawood, K. M., et al. (2015). Synthesis and computational study of 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde. Journal of Chemical and Pharmaceutical Research.[1] (Contextual reference for benzofuran formylation techniques).

-

Rylander, P. (2012). Hydrogenation Methods.[2][3] Academic Press. (Reference for reductive amination protocols using benzofuran aldehydes).

-

PubChem. (n.d.).[4] Compound Summary: 5-Methoxybenzofuran-2-carbaldehyde.[5][6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. nbinno.com [nbinno.com]

- 3. 23145-19-9|5-Methoxybenzofuran-2-carbaldehyde|BLD Pharm [bldpharm.de]

- 4. 5-羟甲基-2-糖醛 99 C6H6O3 [sigmaaldrich.com]

- 5. 5-METHOXYBENZOFURAN-2-CARBALDEHYDE | CAS#:23145-19-9 | Chemsrc [chemsrc.com]

- 6. 23145-19-9|5-Methoxybenzofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of Novel Schiff Bases from 5-Methoxybenzofuran-2-carbaldehyde: A Detailed Guide for Medicinal Chemistry Applications

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This application note delves into the synthesis of a promising class of compounds: Schiff bases derived from 5-Methoxybenzofuran-2-carbaldehyde. The benzofuran core is a well-established "privileged scaffold," present in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Schiff bases, characterized by the azomethine (-C=N-) functional group, are themselves a versatile class of compounds renowned for their diverse pharmacological effects and their ability to coordinate with metal ions, forming stable and often more potent complexes.

The conjugation of these two pharmacophores presents a compelling strategy for the development of novel therapeutic agents. The methoxy group at the 5-position of the benzofuran ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This guide provides detailed, field-proven protocols for the synthesis of these target compounds, an in-depth look at the underlying chemical principles, and a framework for their characterization, empowering researchers to explore this promising area of medicinal chemistry.

Reaction Schematics and Underlying Principles

The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds via a nucleophilic addition-elimination mechanism.

The General Reaction

The overall transformation can be represented as follows:

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases from 5-Methoxybenzofuran-2-carbaldehyde using conventional heating, microwave irradiation, and ultrasound-assisted techniques.

Materials and Reagents

-

5-Methoxybenzofuran-2-carbaldehyde

-

Various primary amines (e.g., aniline, p-toluidine, 2-amino-4-chlorophenol, benzylamine, etc.)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Microwave synthesizer

-

Ultrasonic bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

-

Rotary evaporator

Protocol 1: Conventional Synthesis via Reflux

This method is the most traditional and widely used approach, suitable for a broad range of substrates.

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5-Methoxybenzofuran-2-carbaldehyde (e.g., 10 mmol, 1.76 g) in 30 mL of absolute ethanol.

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (10 mmol). For solid amines, dissolve them in a minimal amount of ethanol before adding.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture with gentle stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

-

Isolation and Purification:

-

Once the reaction is complete, cool the flask to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

If no precipitate forms, reduce the solvent volume using a rotary evaporator until a solid or oil is obtained. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Microwave-Assisted Synthesis (MAS)

MAS offers a significant acceleration of the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.

Step-by-Step Procedure:

-

Reactant Mixture: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 5-Methoxybenzofuran-2-carbaldehyde (1 mmol, 0.176 g), the primary amine (1 mmol), and 3-4 mL of ethanol.

-

Catalyst Addition: Add one drop of glacial acetic acid.

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 5-15 minutes. The power can be set between 100-300 W. Note: Reaction parameters should be optimized for each specific substrate.

-

Cooling and Isolation: After irradiation, cool the vessel to room temperature. The product will often crystallize upon cooling.

-

Purification: Collect the product by filtration, wash with cold ethanol, and recrystallize if necessary.

Protocol 3: Ultrasound-Assisted Synthesis

This environmentally friendly method utilizes the energy of ultrasonic waves to promote the reaction, often at room temperature, minimizing thermal degradation of products.

Step-by-Step Procedure:

-

Reactant Mixture: In a 50 mL Erlenmeyer flask, mix 5-Methoxybenzofuran-2-carbaldehyde (5 mmol, 0.88 g) and the primary amine (5 mmol) in 15 mL of ethanol.

-

Ultrasonic Irradiation: Place the flask in an ultrasonic bath such that the liquid level in the flask is at the same level as the water in the bath.

-

Sonication: Irradiate the mixture for 30-60 minutes at room temperature. The progress can be monitored by TLC.

-

Work-up: After completion, the product can be isolated as described in the conventional method, either by direct filtration if a precipitate forms or after solvent removal and recrystallization.

Characterization and Data

The synthesized Schiff bases should be characterized by standard analytical techniques to confirm their structure and purity.

Key Spectroscopic Signatures:

-

FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ , corresponding to the C=N (azomethine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) further confirms the reaction.

-

¹H NMR Spectroscopy: A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0-9.0 ppm . The signals corresponding to the aromatic and methoxy protons of the benzofuran moiety and the protons of the amine residue will also be present.

-

¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 150-165 ppm .

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed.

Representative Data Table

The following table summarizes expected data for a series of Schiff bases derived from 5-Methoxybenzofuran-2-carbaldehyde, based on typical results for similar compounds.

| Entry | Amine | Product Structure | Method | Yield (%) | M.P. (°C) | Key ¹H NMR (δ, ppm) |

| 1 | Aniline | Reflux | 85-92 | 118-120 | ~8.5 (s, 1H, -CH=N-) | |

| 2 | 4-Methylaniline | Reflux | 88-95 | 135-137 | ~8.4 (s, 1H, -CH=N-), ~2.4 (s, 3H, -CH₃) | |

| 3 | 4-Chloroaniline | Microwave | 90-96 | 142-144 | ~8.6 (s, 1H, -CH=N-) | |

| 4 | Benzylamine | Ultrasound | 82-89 | 95-97 | ~8.2 (s, 1H, -CH=N-), ~4.8 (s, 2H, -CH₂-) |

Note: Yields and melting points are illustrative and will vary based on the specific amine and reaction conditions used.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive amine or aldehyde.- Insufficient reaction time or temperature.- pH is too acidic (amine is protonated). | - Check the purity of starting materials.- Increase reaction time or switch to a higher-boiling solvent.- Use only a catalytic amount of acid. If necessary, add a non-nucleophilic base like triethylamine to neutralize any excess acid in the starting amine. |

| Formation of Oily Product or Difficulty in Crystallization | - Presence of impurities.- Product has a low melting point. | - Purify the crude product using column chromatography (silica gel).- Try recrystallization from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate).- Triturate the oil with a non-polar solvent like hexane to induce solidification. |

| Reaction Stalls (Incomplete Conversion) | - Reversible nature of the reaction.- Water produced during the reaction is hydrolyzing the product. | - Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the equilibrium forward.- Add a dehydrating agent like anhydrous Na₂SO₄ or MgSO₄ to the reaction mixture. |

Conclusion and Future Outlook

The synthesis of Schiff bases from 5-Methoxybenzofuran-2-carbaldehyde provides a robust platform for generating a diverse library of compounds with significant potential in drug discovery. The protocols outlined in this guide, encompassing conventional, microwave, and ultrasound-assisted methods, offer researchers flexibility and efficiency in synthesizing these valuable molecules. The straightforward nature of the reaction, coupled with the high yields and purity achievable, makes this an attractive synthetic route for both academic and industrial laboratories. Further exploration of the structure-activity relationships of these novel benzofuran-Schiff base conjugates is warranted and could lead to the identification of potent new therapeutic agents.

References

- Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119.

- Quadri, S. M., & Angadi, B. (2019). Synthesis, Characterization, and Biological and Optoelectronic Properties of Benzofuran and Schiff's Base Derivatives.

- Berber, N., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. ADIYAMAN ÜNİVERSİTESİ BİLİMSEL ARAŞTIRMA PROJELERİ DERGİSİ, 10(1), 179-188.

- Singh, A., Chaturvedi, P., & Tiwari, A. (2018). SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE.

- Thorat, B. R., et al. (2015). SYNTHESIS OF SCHIFF BASES OF 7-METHOXY-2-[4- (METHYLSULFANYL)PHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND ANIMES AND HYDRAZIDE. Hetero Letters, 5(2), 269-278.

- Rahman, A. H., & Ismail, E. M. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity. Arzneimittelforschung, 26(5), 756-759.

-

De Oliveira, S. (2023). Introduction to Schiff Base. IntechOpen. DOI: 10.5772/intechopen.108289. [Link]

-

Dayma, V., et al. (2018). Comparative study of Schiff base using various synthesis methods and their theoretical prediction of activities. International Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 88-93. [Link]

Sources

Application Note: Knoevenagel Condensation with 5-Methoxybenzofuran-2-carbaldehyde

Introduction & Chemo-Physical Context[1][2][3][4][5][6][7][8][9]

5-Methoxybenzofuran-2-carbaldehyde is a pivotal scaffold in medicinal chemistry, serving as the precursor for a wide array of pharmacophores including VEGFR-2 inhibitors, tubulin polymerization inhibitors, and antimicrobial agents. The benzofuran core mimics the structure of natural products (e.g., psoralens), while the 5-methoxy group modulates lipophilicity and metabolic stability.

This guide focuses on the Knoevenagel condensation , the primary method for functionalizing the C-2 position. While the reaction is standard, the specific electronic properties of the 5-methoxy substituent require tailored protocols to maximize yield and selectivity.

Substrate Analysis: The "EDG" Effect

The 5-methoxy group is an Electron Donating Group (EDG). Through resonance, it donates electron density into the benzofuran ring.

-

Impact: This increases the electron density of the aromatic system, rendering the C-2 aldehyde slightly less electrophilic compared to unsubstituted or nitro-substituted benzofurans.

-

Operational Consequence: Standard protocols often require extended reaction times or optimized catalyst loading to drive the reaction to completion, particularly when using weak nucleophiles.

Mechanistic Workflow

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step which drives the equilibrium toward the stable conjugated product.

Figure 1: General mechanism of the base-catalyzed Knoevenagel condensation. The dehydration step is irreversible under these conditions, driving the reaction forward.

Experimental Protocols

Protocol A: The "Doebner Modification" (Synthesis of Acrylic Acids)

Target: (E)-3-(5-methoxybenzofuran-2-yl)acrylic acid Application: Precursor for HDAC inhibitors and antimicrobial agents.

Reagents:

-

5-Methoxybenzofuran-2-carbaldehyde (1.0 equiv)

-

Malonic acid (1.2 - 1.5 equiv)

-

Pyridine (Solvent/Base, 5-10 volumes)

-

Piperidine (Catalyst, 0.1 equiv)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve the aldehyde in pyridine.

-

Addition: Add malonic acid and piperidine.

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours.

-

Checkpoint: Monitor CO₂ evolution. The reaction is complete when effervescence ceases.

-

-

Quench: Cool the mixture to room temperature. Pour the solution into a mixture of crushed ice and concentrated HCl (pH should be < 2).

-

Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure full precipitation.

-

Purification: Filter the solid, wash with cold water (3x) to remove pyridine salts. Recrystallize from Ethanol/Water (9:1).

Critical Process Parameter (CPP): The decarboxylation step (loss of CO₂) is thermal. If the reaction is run below 80°C, the intermediate dicarboxylic acid may isolate instead of the acrylic acid.

Protocol B: "Green" Solvent-Free Synthesis (Library Generation)

Target: 2-((5-methoxybenzofuran-2-yl)methylene)malononitrile Application: High-throughput screening (HTS) for anticancer activity (VEGFR-2 inhibition).

Reagents:

-

5-Methoxybenzofuran-2-carbaldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Ammonium Acetate (0.1 equiv) or Biogenic Carbonate

Step-by-Step Methodology:

-

Mixing: In a mortar, combine the aldehyde, malononitrile, and catalyst.

-

Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes.

-

Observation: The mixture will likely turn into a paste or melt due to the exothermicity and eutectic formation.

-

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). Conversion is usually >95% within 20 mins.[1]

-

Workup: Wash the solid paste with cold water to remove the ammonium salt.

-

Drying: Recrystallize the crude solid from hot ethanol.

Comparative Data & Optimization

The following table summarizes expected outcomes based on catalyst choice for 5-methoxybenzofuran-2-carbaldehyde.

| Active Methylene | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Malonic Acid | Piperidine/Pyridine | Pyridine | 100 | 3-4 | 85-92 | Standard Doebner; Decarboxylation occurs in situ. |

| Malononitrile | Ammonium Acetate | None (Grinding) | RT | 0.3 | 94-98 | Green chemistry; rapid; high purity. |

| Ethyl Cyanoacetate | Piperidine | Ethanol | 78 (Reflux) | 2-3 | 88-90 | Classic method; product precipitates on cooling. |

| Creatinine | Acetic Anhydride | Acetic Acid | 120 | 4 | 70-80 | Requires higher temp; forms antimicrobial derivatives. |

Decision Logic for Catalyst Selection

Figure 2: Decision tree for selecting the optimal catalytic system based on substrate acidity and process goals.

Troubleshooting & Expert Insights

Solubility Issues

The 5-methoxy group increases lipophilicity. If the aldehyde does not dissolve in ethanol during reflux (Protocol B), add a co-solvent such as THF or Dichloromethane (10% v/v). Avoid DMSO if possible, as workup becomes difficult.

The "Peeling" Reaction

While rare with benzofurans, retro-aldol (peeling) can occur with strong hydroxide bases (NaOH/KOH) at high temperatures, degrading the aldehyde.

-

Solution: Stick to amine bases (Piperidine, DBU) or buffered systems (Ammonium Acetate) to maintain the integrity of the furan ring.

Isomer Control

Knoevenagel condensation typically yields the thermodynamically stable (E)-isomer .

-

Verification: In 1H NMR, the vinylic proton often appears as a singlet (if trisubstituted) or a doublet with

(if disubstituted acrylic acid). -

Z-Isomer: If the (Z)-isomer is required (rare for biological activity), photochemical isomerization of the product is usually necessary.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. (Analogous heterocyclic protocols).

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation / Doebner Modification.

-

Miao, Y., et al. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health (NIH).

-

Al-Wahaibi, L.H., et al. (2023).[2] Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances / PubMed Central.

-

Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation.

-

Santa Cruz Biotechnology. (n.d.). (2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid.

Sources

Application Note: Strategic Synthesis of Heterocyclic Pharmacophores from 5-Methoxybenzofuran-2-carbaldehyde

Introduction & Scientific Rationale

The benzofuran moiety is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutic agents, including amiodarone (antiarrhythmic) and methoxsalen (psoriasis treatment).[1] Specifically, 5-Methoxybenzofuran-2-carbaldehyde represents a high-value intermediate due to the electron-donating methoxy group at the C5 position, which modulates lipophilicity and metabolic stability, and the reactive C2-formyl group, which serves as a versatile "chemical handle" for divergent synthesis.

This Application Note details the protocols for transforming 5-Methoxybenzofuran-2-carbaldehyde into three distinct classes of bioactive heterocycles: Chalcones , Pyrazoles , and Thiazolidinones . These pathways are selected based on their proven utility in generating libraries for oncology (tubulin polymerization inhibition) and infectious disease (antimicrobial) screening.

Core Chemical Strategy

The synthesis follows a divergent workflow:

-

Pathway A (C-C Bond Formation): Claisen-Schmidt condensation to yield Chalcones, followed by heterocyclization to Pyrazoles.

-

Pathway B (C-N Bond Formation): Condensation to Schiff Bases, followed by cyclocondensation to Thiazolidinones.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways described in this guide.

Figure 1: Divergent synthesis pathways converting the aldehyde precursor into Chalcone/Pyrazole and Schiff Base/Thiazolidinone scaffolds.[2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of Chalcone Derivatives

Mechanism: Base-catalyzed Claisen-Schmidt condensation.[2] The enolate generated from the acetophenone attacks the electrophilic carbonyl of the benzofuran aldehyde.

Reagents:

-

5-Methoxybenzofuran-2-carbaldehyde (1.0 equiv)

-

4-Aminoacetophenone (or substituted acetophenone) (1.0 equiv)

-

Sodium Hydroxide (40% aq. solution)

-

Ethanol (95%)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5-Methoxybenzofuran-2-carbaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in Ethanol (25 mL).

-

Catalysis: Place the flask in an ice bath (0-5°C). Add 40% NaOH solution (5 mL) dropwise with vigorous stirring over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The formation of a yellow/orange precipitate indicates the chalcone product.

-

Quenching: Pour the reaction mixture into crushed ice (200 g) containing HCl (5 mL) to neutralize the base.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral.

-

Purification: Recrystallize from hot ethanol to yield the pure Chalcone as yellow needles.

Protocol B: Heterocyclization to Pyrazoles

Mechanism: A Michael addition of hydrazine to the

Reagents:

-

Benzofuran Chalcone (from Protocol A) (1.0 equiv)

-

Hydrazine Hydrate (99%) (5.0 equiv)

Step-by-Step Methodology:

-

Setup: Dissolve the Benzofuran Chalcone (5 mmol) in Glacial Acetic Acid (15 mL) in a 50 mL reflux flask.

-

Addition: Add Hydrazine Hydrate (25 mmol) slowly to the solution. Note: Exothermic reaction; handle with care.

-

Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

-

Monitoring: Check TLC for the disappearance of the chalcone spot. The pyrazole product is typically more polar.

-

Isolation: Cool the mixture to room temperature and pour into ice-cold water (100 mL).

-

Work-up: A solid precipitate will form.[5] Filter and wash with water.[5] If an oil forms, extract with Ethyl Acetate, dry over anhydrous

, and evaporate. -

Purification: Recrystallize from Ethanol/DMF mixtures or perform column chromatography if necessary.

Protocol C: Synthesis of 4-Thiazolidinones

Mechanism: This is a two-step sequence. First, the aldehyde reacts with an amine to form an imine (Schiff base). Second, the imine undergoes a cyclocondensation with thioglycolic acid, where the sulfur attacks the imine carbon and the carboxyl group reacts with the amine nitrogen to close the ring.

Reagents:

-

5-Methoxybenzofuran-2-carbaldehyde (1.0 equiv)

-

Aromatic Amine (e.g., Aniline, 4-Fluoroaniline) (1.0 equiv)

-

Thioglycolic Acid (1.5 equiv)

-

Anhydrous Zinc Chloride (

) (Catalytic amount) -

Dry Benzene or Toluene (Solvent)

Step-by-Step Methodology:

-

Schiff Base Formation:

-

Reflux the aldehyde (10 mmol) and aromatic amine (10 mmol) in Ethanol (20 mL) with 2 drops of Glacial Acetic Acid for 2–3 hours.

-

Cool, filter the solid Schiff base, and dry.

-

-

Cyclization Setup: In a dry flask equipped with a Dean-Stark trap, dissolve the Schiff base (5 mmol) in dry Benzene/Toluene (30 mL).

-

Reagent Addition: Add Thioglycolic Acid (7.5 mmol) and a pinch of anhydrous

. -

Reflux: Reflux the mixture for 8–12 hours. The Dean-Stark trap removes the water generated, driving the equilibrium forward.

-

Isolation: Distill off the solvent to reduce volume by 80%. Cool the residue and pour into a saturated Sodium Bicarbonate (

) solution to remove unreacted acid. -

Purification: Filter the solid product, wash with water, and recrystallize from Ethanol or Dioxane.

Expected Results & Data Summary

The following table summarizes the physicochemical properties typically observed for these derivatives.

| Compound Class | Appearance | Typical Yield | Melting Point Range | IR Signature ( |

| Chalcone | Yellow/Orange Solid | 75–85% | 140–160°C | 1650 (C=O), 1600 (C=C) |

| Pyrazole | White/Pale Yellow Solid | 65–75% | 180–210°C | 3300 (NH), 1590 (C=N) |

| Schiff Base | Yellow Crystalline Solid | 80–90% | 120–140°C | 1620 (C=N), No C=O |

| Thiazolidinone | Brown/Off-white Solid | 60–70% | 190–220°C | 1690 (C=O amide), 650 (C-S) |

References

-

Synthesis of Schiff Bases from Benzofuran Derivatives: Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Context: Provides general conditions for Schiff base condensation applicable to heterocyclic aldehydes.

-

Thiazolidinone Synthesis Protocol: Synthesis and characterization of Schiff bases and thiazolidinone derivatives and their microbial evaluation. Context: Validates the cyclization of Schiff bases with thioglycolic acid to form thiazolidinones.[7]

-

Chalcone to Pyrazole Cyclization: Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives. Context: Confirms the specific reactivity of benzofuran-chalcones with hydrazine hydrate.

-

Benzofuran Biological Activity: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Context: Background on the pharmacological importance of the benzofuran scaffold.

-

General Chalcone Synthesis (Claisen-Schmidt): Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Context: Standardizes the base-catalyzed condensation method used in Protocol A.

Sources

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASES AND THIAZOLIDINONE DERIVATIVES AND THEIR MICROBIAL EVALUATION. [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]

- 7. Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity | Cellular and Molecular Biology [cellmolbiol.org]

5-Methoxybenzofuran-2-carbaldehyde as a building block in organic synthesis

Abstract

5-Methoxybenzofuran-2-carbaldehyde is a pivotal intermediate in the synthesis of pharmacologically active heterocycles. Characterized by an electron-rich benzofuran core and a reactive formyl group at the C2 position, this building block offers a unique balance of stability and reactivity. This guide details its application in constructing Schiff bases, Knoevenagel adducts, and heterocyclic scaffolds, with a focus on optimizing reaction conditions for drug discovery workflows targeting antimicrobial, antitumor, and neuroprotective pathways.

Chemical Profile & Reactivity Analysis

Structural Significance

The compound features a benzofuran ring substituted with a methoxy group at C5 and an aldehyde at C2.[1]

-

5-Methoxy Group (+M Effect): Acts as an electron-donating group (EDG). This increases the electron density of the aromatic system, making the benzofuran ring more susceptible to electrophilic attack (e.g., at C3) but also influencing the electronics of the C2-aldehyde.

-

2-Formyl Group (-I/-M Effect): A classic electrophile. However, the conjugation with the electron-rich furan ring renders this carbonyl slightly less electrophilic than standard benzaldehydes, often requiring specific catalysis (e.g., piperidine/acetic acid) to drive condensation reactions to completion.

Physical Properties

| Property | Data |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 81–83 °C |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water. |

| Stability | Stable under standard conditions; sensitive to strong oxidizers. |

Key Synthetic Transformations

The utility of 5-methoxybenzofuran-2-carbaldehyde lies in its ability to undergo diverse C-C and C-N bond-forming reactions.

Reaction Landscape Visualization

The following diagram maps the primary synthetic pathways diverging from the C2-aldehyde handle.

Figure 1: Synthetic divergence from the 5-methoxybenzofuran-2-carbaldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands

Schiff bases derived from this aldehyde are potent ligands for metal complexes and exhibit significant antimicrobial activity. The 5-methoxy group enhances lipophilicity, aiding membrane permeability.

Target Reaction: Condensation with 4-aminoantipyrine or hydrazides.

Reagents:

-

5-Methoxybenzofuran-2-carbaldehyde (1.0 eq)

-

Primary Amine (e.g., 4-aminoantipyrine, benzhydrazide) (1.0 eq)

-

Solvent: Absolute Ethanol (10-15 mL per mmol)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-methoxybenzofuran-2-carbaldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the amine component. Stir for 5 minutes at room temperature to ensure homogeneity.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The acid activates the carbonyl carbon, facilitating nucleophilic attack.

-

Reflux: Attach a condenser and reflux the mixture at 78–80 °C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, pour the mixture onto crushed ice (approx. 50 g).

-

Isolation: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and then with water.

-

Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield the pure imine.

Expected Yield: 75–85% Key Observation: A color change (often to yellow or orange) indicates imine formation due to extended conjugation.

Protocol B: Knoevenagel Condensation (Antitumor Scaffolds)

This protocol extends the carbon chain to form

Target Reaction: Condensation with Active Methylene Compounds (e.g., Malononitrile, Indan-1,3-dione).

Reagents:

-

5-Methoxybenzofuran-2-carbaldehyde (1.0 eq)

-

Active Methylene Compound (1.1 eq)

-

Solvent: Ethanol or Toluene

-

Catalyst: Piperidine (0.1 eq)

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with 1.0 mmol of aldehyde and 1.1 mmol of the active methylene compound (e.g., malononitrile) in 10 mL of ethanol.

-

Catalyst Addition: Add catalytic piperidine (approx. 2-3 drops).

-

Reaction: Stir at room temperature for highly active methylene compounds (like malononitrile). For less active substrates (like hydantoins), reflux is required (2–4 hours).

-

Workup: The product usually precipitates out of the ethanolic solution as it forms.

-

Filtration: Collect the solid by filtration.

-

Washing: Wash with cold ethanol to remove unreacted aldehyde and catalyst.

-

Drying: Dry in a vacuum oven at 50 °C.

Mechanism Note: The piperidine acts as a base to deprotonate the active methylene, generating a carbanion that attacks the aldehyde. The subsequent dehydration is favored by the formation of a conjugated system extending from the benzofuran ring.

Applications in Drug Discovery[1][2][3]

Antimicrobial & Antifungal Agents

Derivatives synthesized via Protocol A (Schiff bases) have shown efficacy against S. aureus and E. coli. The benzofuran moiety mimics natural products, allowing intercalation into bacterial DNA or inhibition of cell wall synthesis enzymes.

Antitumor Activity

Compounds resulting from Protocol B (specifically condensation with indan-1,3-dione or hydantoin) act as intercalating agents. The planar benzofuran structure facilitates stacking between DNA base pairs, while the 5-methoxy group can participate in hydrogen bonding with specific residues in the minor groove.

Neuroprotection

Recent studies highlight 5-methoxybenzofuran-2-carboxamides (derived from the oxidation of the aldehyde to acid, followed by amidation) as potential antioxidants. They scavenge Reactive Oxygen Species (ROS), protecting neuronal cells from oxidative stress-induced apoptosis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Incomplete water removal | Use a Dean-Stark trap (if using toluene) or add molecular sieves to the reaction. |

| No Precipitation | Product too soluble in EtOH | Concentrate the solvent by 50% on a rotavap, then cool to 4 °C. |

| Impure Product (TLC) | Aldehyde oxidation | The aldehyde can oxidize to carboxylic acid over time. Recrystallize starting material if MP < 80 °C. |

| Darkening of Reaction | Polymerization | Benzofurans can polymerize under strong acid conditions. Use weak acids (acetic) and avoid mineral acids (HCl/H₂SO₄). |

References

-

Synthesis and Biological Activity of Benzofuran Schiff Bases Source: ResearchGate / Egypt.[2] J. Chem. Context: Details the condensation of furan-2-carboxaldehydes with hydrazides and their antimicrobial profiles.

-

Knoevenagel Condensation of Furan Derivatives Source: Iraqi Journal of Science / University of Baghdad Context: Protocol for condensing 5-substituted furan-2-carboxaldehydes with active methylene compounds like creatinine.[3]

-

Neuroprotective Effects of Benzofuran Derivatives Source: National Institutes of Health (NIH) / PubMed Central Context: Discusses the antioxidant and neuroprotective mechanisms of 5-methoxybenzofuran derivatives.

-

Reaction of Furan-2-carboxaldehydes with Hippuric Acid Source: MDPI (Molecules) Context: Synthesis of oxazolones via condensation, highlighting microwave vs. classical heating methods.[4]

Sources

Protocol for the synthesis of 5-Methoxybenzofuran-2-carbaldehyde derivatives

An Application Note and Protocol for the Synthesis of 5-Methoxybenzofuran-2-carbaldehyde Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methoxybenzofuran-2-carbaldehyde, a key intermediate in the development of pharmacologically active compounds. Benzofuran scaffolds are prevalent in numerous natural products and approved drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This protocol details a robust and widely-used synthetic route involving the formation of the benzofuran core from a substituted salicylaldehyde, followed by formylation via the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of these reactions, provide a detailed, step-by-step experimental procedure, and discuss strategies for the subsequent derivatization of the target molecule. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[2] Its structural rigidity and electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets. Derivatives of benzofuran have been successfully developed into drugs for treating conditions ranging from psoriasis (Methoxsalen) to cardiac arrhythmias (Amiodarone).[2] The introduction of a carbaldehyde group at the C-2 position, as in 5-Methoxybenzofuran-2-carbaldehyde, provides a versatile chemical handle for further molecular elaboration, enabling the creation of diverse libraries of compounds for screening and lead optimization.[4][5]

Scientific Rationale and Synthetic Strategy

The synthesis of 5-Methoxybenzofuran-2-carbaldehyde is typically achieved through a two-stage process:

-

Construction of the 5-Methoxybenzofuran Core: This is commonly accomplished by first synthesizing an ether intermediate from a commercially available phenol, followed by an intramolecular cyclization. A reliable method involves the O-alkylation of 4-methoxysalicylaldehyde with an ethyl haloacetate, followed by a base-mediated cyclization to form the benzofuran ring.[6][7]

-

Formylation at the C-2 Position: The Vilsmeier-Haack reaction is an exceptionally effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems like benzofuran.[8][9][10] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] This electrophile preferentially attacks the electron-rich C-2 position of the benzofuran ring.

The overall synthetic pathway is outlined below.

Caption: Overall synthetic workflow.

Detailed Experimental Protocol: Synthesis of 5-Methoxybenzofuran-2-carbaldehyde

This protocol is divided into two primary stages, reflecting the overall strategy.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Purity/Grade | Supplier | Notes |

| 4-Methoxysalicylaldehyde | 673-22-3 | C₈H₈O₃ | ≥98% | Sigma-Aldrich | Starting Material |

| Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ | ≥98% | Sigma-Aldrich | Lachrymator , handle in fume hood |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Anhydrous, ≥99% | Fisher Scientific | Used as a base |

| Acetonitrile (MeCN) | 75-05-8 | C₂H₃N | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | ≥99% | Sigma-Aldrich | Corrosive , reacts violently with water |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich | Reagent and solvent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | VWR | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Saturated aq. soln. | - | For neutralization |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous | Fisher Scientific | Drying agent |

| Silica Gel | 63231-67-4 | SiO₂ | 230-400 mesh | Sorbent Technologies | For column chromatography |

Stage 1: Synthesis of 5-Methoxybenzofuran

This stage involves the O-alkylation of 4-methoxysalicylaldehyde and subsequent intramolecular cyclization.

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxysalicylaldehyde (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (18.2 g, 131.5 mmol).

-

Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

-

Addition of Alkylating Agent: While stirring vigorously, add ethyl bromoacetate (8.7 mL, 78.9 mmol) dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with ethyl acetate (3 x 30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ether intermediate.

-

-

Cyclization:

-

Dissolve the crude intermediate in ethanol (100 mL).

-

Add a solution of sodium hydroxide (5.2 g, 131.5 mmol) in water (20 mL).

-

Heat the mixture to reflux for 2 hours. This step saponifies the ester and promotes cyclization.

-

-

Acidification and Extraction:

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water (100 mL) and acidify to pH ~2 with concentrated HCl. This step decarboxylates the intermediate carboxylic acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo. The crude 5-methoxybenzofuran can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

-

Stage 2: Vilsmeier-Haack Formylation

This stage introduces the carbaldehyde group at the C-2 position.

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation (Caution!): In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (25 mL) to 0°C using an ice bath.

-

POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (8.6 mL, 92.3 mmol) dropwise to the cold DMF with vigorous stirring over 30 minutes. The formation of the Vilsmeier reagent (a chloroiminium salt) is exothermic. Allow the mixture to stir at 0°C for an additional 30 minutes.[11]

-

Substrate Addition: Dissolve the crude 5-methoxybenzofuran (approx. 65.7 mmol) from Stage 1 in anhydrous DMF (20 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C for 4-6 hours. Monitor by TLC.

-

Hydrolysis (Work-up):

-

Cool the reaction mixture back to 0°C.

-

Carefully and slowly pour the mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Stir the resulting suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 9:1) to yield 5-Methoxybenzofuran-2-carbaldehyde as a solid.

-

Caption: Vilsmeier-Haack reaction mechanism.

Synthesis of Derivatives

The aldehyde functional group of 5-Methoxybenzofuran-2-carbaldehyde is a gateway to a vast number of derivatives.

Representative Protocol: Schiff Base Formation

Schiff bases (imines) are readily formed by the condensation of an aldehyde with a primary amine and are common motifs in pharmacologically active molecules.[5]

-

Setup: Dissolve 5-Methoxybenzofuran-2-carbaldehyde (1.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.

-

Amine Addition: Add the desired primary amine (e.g., aniline, 1.05 mmol) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The formation of the product can often be observed as a precipitate.

-

Isolation: Cool the reaction mixture. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, the product can be isolated by removing the solvent and purifying via recrystallization or column chromatography.

Table of Potential Derivatizations

| Reaction Type | Reagents & Conditions | Product Functional Group |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄) or Pinnick Oxidation (NaClO₂, NaH₂PO₄) | Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄) in Methanol | Primary Alcohol |

| Wittig Reaction | Wittig Ylide (e.g., Ph₃P=CH₂) in THF | Alkene |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base (e.g., piperidine) | α,β-Unsaturated system |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Secondary Amine |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low yield in Stage 1 (Cyclization) | Incomplete initial O-alkylation. / Incomplete cyclization or decarboxylation. | Ensure anhydrous conditions for the alkylation step. Increase reflux time for both alkylation and cyclization steps. Confirm complete acidification before extraction. |

| Low yield in Stage 2 (Formylation) | Inactive Vilsmeier reagent due to moisture. / Insufficient reaction temperature or time. | Use flame-dried glassware and anhydrous solvents. Ensure POCl₃ is fresh. Increase reaction temperature to 80-90°C or extend reaction time, monitoring by TLC. |

| Formation of multiple products | Competing electrophilic attack at other positions (unlikely but possible). / Side reactions due to impurities. | Purify the 5-methoxybenzofuran intermediate before the Vilsmeier-Haack step. Ensure precise temperature control during the addition of POCl₃. |

| Difficult purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |

References

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1549. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega, 8(33), 29665–29699. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2015). Journal of Saudi Chemical Society, 19(4), 423-429. [Link]

-

5-METHOXYBENZOFURAN-2-CARBALDEHYDE | CAS#:23145-19-9. (n.d.). Chemsrc. [Link]

-

[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (2014). The Journal of Organic Chemistry, 79(12), 5855-5861. [Link]

-

VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

-

SYNTHESIS AND COMPUTATIONAL STUDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). ResearchGate. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2018). Molecules, 23(11), 2911. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules, 25(24), 5909. [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 2166–2175. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 28160-28183. [Link]

-

Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. (2011). Synfacts, 2011(11), 1184. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. youtube.com [youtube.com]

Application of 5-Methoxybenzofuran-2-carbaldehyde in Materials Science: A Technical Guide

Introduction: The Strategic Value of 5-Methoxybenzofuran-2-carbaldehyde in Advanced Materials

5-Methoxybenzofuran-2-carbaldehyde is a versatile heterocyclic building block poised for significant contributions to the field of materials science. Its unique molecular architecture, featuring an electron-rich benzofuran core, a reactive aldehyde functional group, and a strategically positioned methoxy substituent, offers a compelling platform for the design and synthesis of novel organic functional materials. The benzofuran moiety provides a rigid, planar, and aromatic system that facilitates π-electron delocalization, a critical characteristic for organic electronic and optoelectronic materials. The aldehyde group serves as a convenient handle for a variety of chemical transformations, enabling the construction of more complex molecular structures and polymers. Furthermore, the electron-donating methoxy group at the 5-position can be exploited to fine-tune the electronic and photophysical properties of the resulting materials, such as their absorption and emission wavelengths.

This technical guide provides a comprehensive overview of the potential applications of 5-Methoxybenzofuran-2-carbaldehyde in materials science, with a focus on its use as a precursor for fluorescent dyes and conjugated polymers for optoelectronic applications. We will delve into the synthetic methodologies, from the initial functionalization of the aldehyde to the polymerization of derived monomers, and discuss the anticipated properties of these novel materials. The protocols provided herein are based on established chemical principles and analogous transformations of similar heterocyclic aldehydes, offering a robust starting point for researchers and scientists in the field.

Core Applications in Materials Science

The inherent properties of the 5-methoxybenzofuran scaffold make it a prime candidate for several cutting-edge applications in materials science:

-

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the benzofuran ring system can be harnessed to create emissive materials for OLEDs. By extending the conjugation of 5-Methoxybenzofuran-2-carbaldehyde through chemical modification, it is possible to synthesize molecules that emit light in the visible region of the electromagnetic spectrum.

-

Organic Solar Cells (OSCs): Benzofuran and its derivatives have shown promise as electron-donor components in organic photovoltaic devices. The electron-rich nature of the 5-methoxybenzofuran unit makes it suitable for constructing donor-acceptor type polymers and small molecules for efficient charge separation and transport in OSCs.

-

Fluorescent Probes and Sensors: The benzofuran core is a known fluorophore. The aldehyde functionality of 5-Methoxybenzofuran-2-carbaldehyde allows for its straightforward incorporation into larger molecular systems designed to detect specific analytes, such as metal ions or biologically relevant molecules, through changes in their fluorescence properties.

Synthetic Pathways and Protocols

A key synthetic strategy for unlocking the potential of 5-Methoxybenzofuran-2-carbaldehyde in materials science is the Knoevenagel condensation. This reaction allows for the facile extension of the π-conjugated system by reacting the aldehyde with an active methylene compound. The resulting vinyl-substituted benzofuran can then serve as a monomer for polymerization or as a core component of a functional dye.

Protocol 1: Synthesis of a Key Monomer via Knoevenagel Condensation

This protocol details the synthesis of 2-((5-methoxybenzofuran-2-yl)methylene)malononitrile, a versatile intermediate for the preparation of functional polymers and dyes.

Reaction Scheme:

Caption: Knoevenagel condensation of 5-Methoxybenzofuran-2-carbaldehyde.

Materials:

-

5-Methoxybenzofuran-2-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (anhydrous)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Methoxybenzofuran-2-carbaldehyde and malononitrile in anhydrous ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-